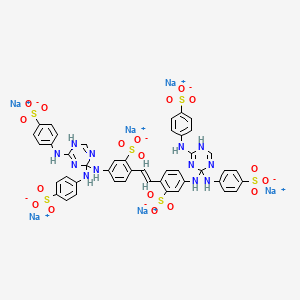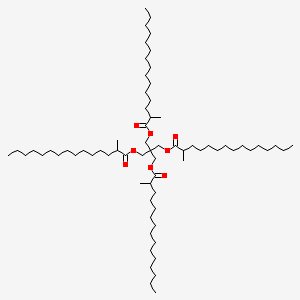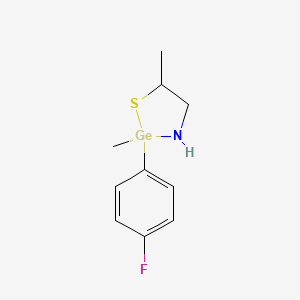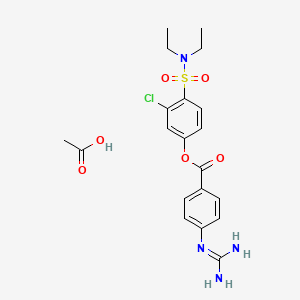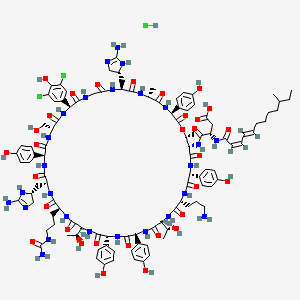
1,3-Dimethylbenzo(b)fluoranthene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,3-Dimethylbenzo(b)fluoranthene is a polycyclic aromatic hydrocarbon (PAH) that belongs to the fluoranthene family. These compounds are known for their complex structures, which include multiple fused aromatic rings.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-Dimethylbenzo(b)fluoranthene typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the use of naphthalene-1-boronic acid and 1,2-dibromobenzene, which undergo a Heck-type coupling reaction to form the desired fluoranthene structure . The reaction conditions often require the presence of a palladium catalyst and a base, such as potassium carbonate, in a suitable solvent like dimethylformamide (DMF).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often employing continuous flow reactors and advanced purification techniques like chromatography to isolate the final product .
Análisis De Reacciones Químicas
Types of Reactions
1,3-Dimethylbenzo(b)fluoranthene undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the addition of oxygen atoms to the compound, often using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions may involve the addition of hydrogen atoms, using reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: This includes electrophilic and nucleophilic substitution reactions, where functional groups are replaced by other atoms or groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenation using bromine in carbon tetrachloride.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction could produce dihydro derivatives .
Aplicaciones Científicas De Investigación
1,3-Dimethylbenzo(b)fluoranthene has several applications in scientific research:
Chemistry: Used as a model compound to study the behavior of PAHs in various chemical reactions.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development and as a diagnostic tool.
Mecanismo De Acción
The mechanism by which 1,3-Dimethylbenzo(b)fluoranthene exerts its effects involves interactions with molecular targets such as DNA and proteins. The compound can intercalate between DNA bases, leading to mutations and potential carcinogenic effects. It also interacts with enzymes involved in metabolic pathways, influencing various biochemical processes .
Comparación Con Compuestos Similares
Similar Compounds
- Benzo(a)pyrene
- Benzo(k)fluoranthene
- Chrysene
Uniqueness
1,3-Dimethylbenzo(b)fluoranthene is unique due to its specific methyl substitutions, which influence its chemical reactivity and physical properties. These substitutions can affect the compound’s solubility, melting point, and interaction with other molecules, making it distinct from other PAHs .
Propiedades
Número CAS |
95741-51-8 |
|---|---|
Fórmula molecular |
C22H16 |
Peso molecular |
280.4 g/mol |
Nombre IUPAC |
11,13-dimethylpentacyclo[10.7.1.02,7.08,20.013,18]icosa-1(19),2(7),3,5,8(20),9,11,13,15,17-decaene |
InChI |
InChI=1S/C22H16/c1-13-11-14(2)21-18-10-6-5-9-17(18)19-12-15-7-3-4-8-16(15)20(13)22(19)21/h3-12H,1-2H3 |
Clave InChI |
VWYVCNTUXIXJCQ-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=C2C3=CC=CC=C3C4=CC5=CC=CC=C5C1=C42)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


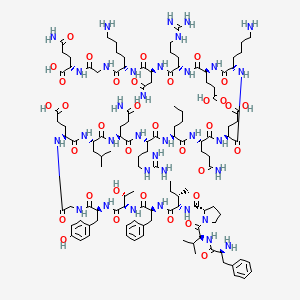
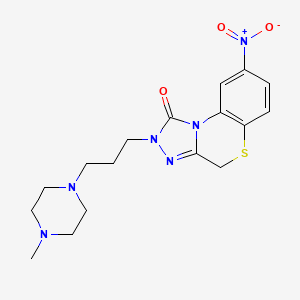
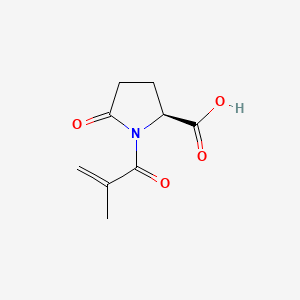
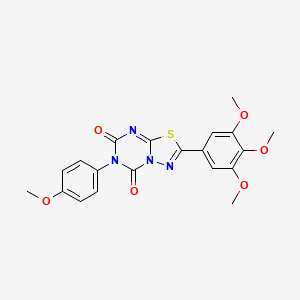

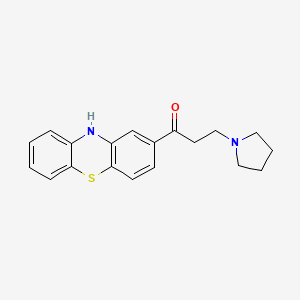
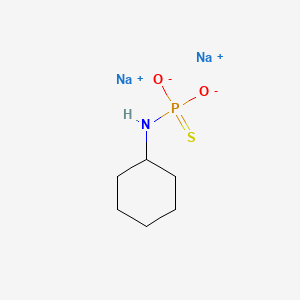
![Aluminum;2-[2-(2-butoxyethoxy)ethoxy]ethanol;propan-2-olate](/img/structure/B12714655.png)

